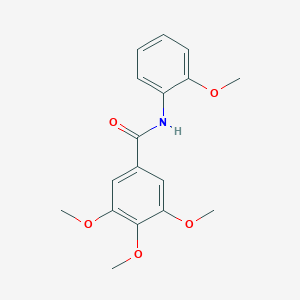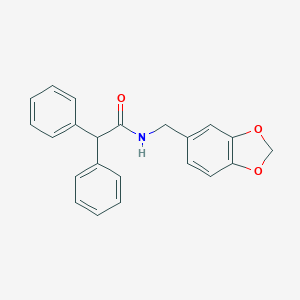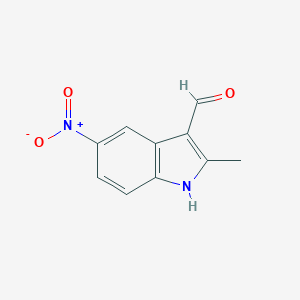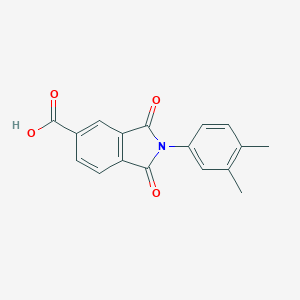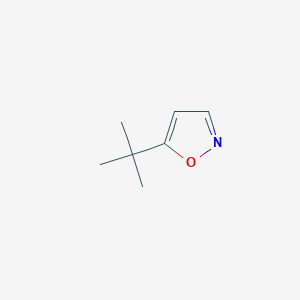![molecular formula C13H12N4O2 B188013 6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 5978-67-6](/img/structure/B188013.png)
6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as AMPYC, is a chemical compound with potential applications in the field of medicinal chemistry. This compound has a unique molecular structure that makes it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways in cells. For example, it has been reported to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. It has also been shown to activate the p38 MAPK signaling pathway, which plays a role in cell growth and differentiation.
Efectos Bioquímicos Y Fisiológicos
6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cells. It has also been reported to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, 6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation and cancer development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs. However, one limitation of 6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to further investigate its mechanism of action in cells. This could help to identify new signaling pathways that are modulated by 6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and could lead to the development of new drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of 6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in animal models. This could help to determine the optimal dosage and administration route for 6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in humans. Finally, future studies could focus on the development of new derivatives of 6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with improved biological activity and selectivity.
Métodos De Síntesis
The synthesis of 6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 5-methylfurfural, ethyl acetoacetate, and hydrazine hydrate in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with acetic anhydride and ammonium acetate to obtain the final compound. This synthesis method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, and antitumor properties. 6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been reported to have a protective effect against oxidative stress-induced damage in cells.
Propiedades
Número CAS |
5978-67-6 |
|---|---|
Nombre del producto |
6-Amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
Fórmula molecular |
C13H12N4O2 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
6-amino-3-methyl-4-(5-methylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C13H12N4O2/c1-6-3-4-9(18-6)11-8(5-14)12(15)19-13-10(11)7(2)16-17-13/h3-4,11H,15H2,1-2H3,(H,16,17) |
Clave InChI |
LPBLQFLPCJJWIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2C(=C(OC3=NNC(=C23)C)N)C#N |
SMILES canónico |
CC1=CC=C(O1)C2C(=C(OC3=NNC(=C23)C)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



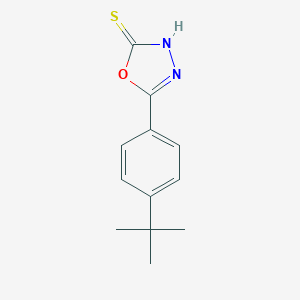
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
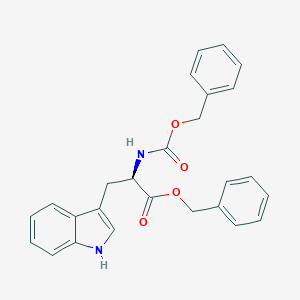
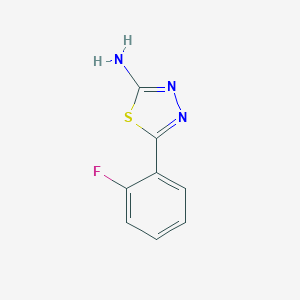
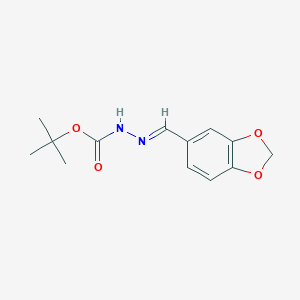
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
